molecular formula C18H21N3O4 B2994300 (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one CAS No. 866149-55-5

(2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2994300
CAS No.: 866149-55-5
M. Wt: 343.383
InChI Key: KWWHXKRSBUICBO-ATVHPVEESA-N
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Description

The compound (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one belongs to the class of azabicyclic derivatives featuring a quinuclidinone core (1-azabicyclo[2.2.2]octan-3-one) conjugated with a substituted benzylidene moiety. Its structure includes:

  • A quinuclidinone scaffold, a rigid bicyclic system with a ketone group at position 3.
  • A Z-configured benzylidene group at position 2, substituted with a morpholin-4-yl group (position 2 of the phenyl ring) and a nitro group (position 5).

This compound’s synthesis likely involves a condensation reaction between a substituted benzaldehyde and the quinuclidinone core, analogous to methods described for related azadienes .

Properties

IUPAC Name

(2Z)-2-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-18-13-3-5-19(6-4-13)17(18)12-14-11-15(21(23)24)1-2-16(14)20-7-9-25-10-8-20/h1-2,11-13H,3-10H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWHXKRSBUICBO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one, also known as 1-azabicyclo[2.2.2]octanone, is a member of the azabicyclic compound family which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3} with a molecular weight of approximately 290.32 g/mol. The structure features a morpholine ring and a nitrophenyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight290.32 g/mol
IUPAC Name(2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azabicyclic compounds have shown effectiveness against various bacterial strains, suggesting that (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one may possess similar activities.

Anticancer Properties

Studies have demonstrated that azabicyclic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds targeting specific signaling pathways in cancer cells have shown promising results in preclinical models.

Neuroprotective Effects

Given the structural similarity to other neuroactive compounds, the potential neuroprotective effects of this compound are being explored. Research has indicated that similar compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

The mechanism by which (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, leading to inhibition of replication and transcription processes.

Case Studies

Recent studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial effects of a series of azabicyclic derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential.
    CompoundMIC (µg/mL)
    Azabicyclic Derivative A10
    Azabicyclic Derivative B25
    This suggests that further investigation into (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one could yield promising results in antimicrobial drug development.
  • Anticancer Activity Assessment :
    Another study assessed the anticancer effects of azabicyclic compounds on human cancer cell lines, revealing IC50 values in the nanomolar range for several derivatives.
    CompoundIC50 (nM)
    Azabicyclic Derivative C50
    Azabicyclic Derivative D75
    These findings support the hypothesis that (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one may exhibit similar anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Notable Features
Target: (2Z)-2-{[2-(Morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo... C₁₈H₂₂N₃O₄ 344.39 2-Morpholin-4-yl, 5-Nitro High polarity (morpholino), electron-deficient aromatic system (nitro)
(2Z)-2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one C₁₄H₁₄ClNO 247.72 4-Chloro Moderate lipophilicity; simple halogen substitution
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one C₁₄H₁₃Cl₂NO 282.17 2,4-Dichloro Increased lipophilicity and steric bulk compared to mono-chloro analog
(2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one C₁₅H₁₄F₃NO 281.27 3-Trifluoromethyl Strong electron-withdrawing effects; enhanced metabolic stability

Structural and Electronic Effects

Substituent Polarity: The morpholino group in the target compound introduces a polar, hydrogen-bond-accepting moiety, improving aqueous solubility compared to halogenated analogs (e.g., 4-chloro or 2,4-dichloro derivatives) .

Lipophilicity: Chloro and dichloro derivatives exhibit higher logP values due to halogen substituents, favoring membrane permeability but reducing solubility . The trifluoromethyl group (C₁₅H₁₄F₃NO) balances moderate lipophilicity with metabolic resistance, a feature absent in the nitro/morpholino-substituted target .

Conformational Rigidity: The quinuclidinone core imposes rigid geometry across all analogs, but bulky substituents (e.g., morpholino) may influence ring puckering or crystal packing, as analyzed via software like SHELX and WinGX .

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